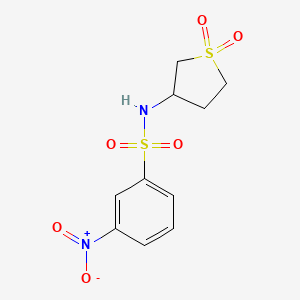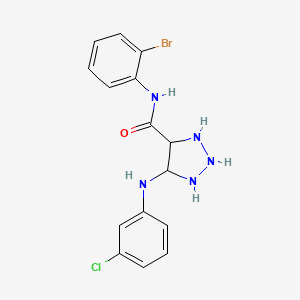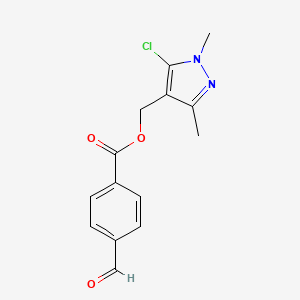
3-Chloro-4-iodobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-iodobenzonitrile is a chemical compound with the molecular formula C7H3ClIN. It has a molecular weight of 263.46 . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .
Molecular Structure Analysis
The InChI code for 3-Chloro-4-iodobenzonitrile is 1S/C7H3ClIN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H . This indicates that the molecule consists of a benzene ring with a chlorine atom and an iodine atom attached to adjacent carbon atoms, and a nitrile group attached to the fourth carbon atom .Physical And Chemical Properties Analysis
3-Chloro-4-iodobenzonitrile is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions .Aplicaciones Científicas De Investigación
Vibrational Analysis of Chemical Compounds : A study conducted by Sert, Çırak, and Ucun (2013) focused on the vibrational analysis of 4-chloro-3-nitrobenzonitrile, which shares structural similarities with 3-Chloro-4-iodobenzonitrile. The research utilized experimental and theoretical harmonic and anharmonic vibrational frequencies to investigate the molecular structure. This type of analysis is crucial in understanding the physical and chemical properties of compounds like 3-Chloro-4-iodobenzonitrile (Sert, Çırak, & Ucun, 2013).
Chemical Reactions in Isolated Clusters : Warren, Bernstein, and Seeman (1988) explored the excited state electron transfer in 3- and 4-dimethylaminobenzonitrile clusters. Understanding such reactions can provide insight into the behavior of 3-Chloro-4-iodobenzonitrile in different chemical environments, particularly in terms of its reactivity and interaction with other molecules (Warren, Bernstein, & Seeman, 1988).
Ring-opening Dichlorination Reactions : Garve et al. (2014) discussed the reaction of donor-acceptor cyclopropanes with iodobenzene dichloride, leading to ring-opened products. This research highlights the potential of iodobenzene compounds, similar to 3-Chloro-4-iodobenzonitrile, in facilitating specific organic reactions, which could be useful in synthetic chemistry (Garve et al., 2014).
Reduction of Substituted Benzonitrile Pesticides : Sokolová et al. (2008) examined the reduction mechanism of various halogenated benzonitriles, which can provide valuable insights into the reactivity and potential applications of 3-Chloro-4-iodobenzonitrile in areas such as pesticide development or environmental chemistry (Sokolová et al., 2008).
Carbopalladation of Nitriles : Pletnev, Tian, and Larock (2002) demonstrated the palladium(0)-catalyzed annulation of 2-iodobenzonitrile with other compounds. This study suggests possible catalytic applications for 3-Chloro-4-iodobenzonitrile in forming complex organic molecules, which is significant in pharmaceutical and materials science research (Pletnev, Tian, & Larock, 2002).
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H301+H311+H331 (Toxic if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
Direcciones Futuras
While specific future directions for 3-Chloro-4-iodobenzonitrile are not available in the retrieved data, compounds like this are often used in the synthesis of more complex molecules. They can serve as building blocks in the development of pharmaceuticals, agrochemicals, and other organic compounds .
Propiedades
IUPAC Name |
3-chloro-4-iodobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClIN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVGLBKTGXKVKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-iodobenzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

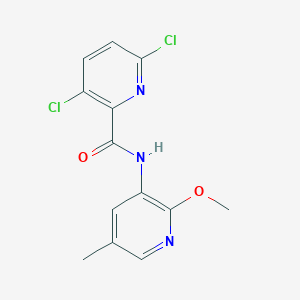
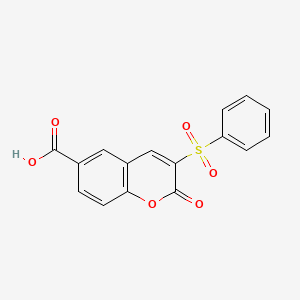
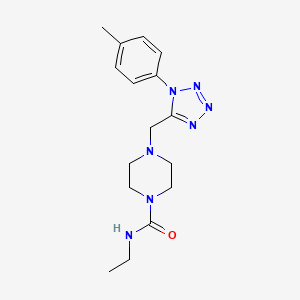
![7,7-dimethyl-5H,7H-furo[3,4-d]pyrimidin-2-amine](/img/structure/B2856525.png)

![N-butyl-1-(4-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzoyl)prolinamide](/img/structure/B2856531.png)
![4(2H)-Benzofuranone, 7-beta-D-glucopyranosyl-3-[3-beta-D-glucopyranosyl-2,3,4-trihydroxy-5-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-6-oxo-1,4-cyclohexadien-1-yl]-3,7-dihydro-6,7-dihydroxy-5-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-2-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-, (2S,3S)-](/img/structure/B2856533.png)
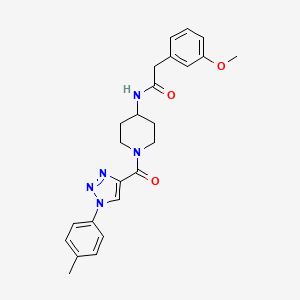

![(R)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanamine](/img/structure/B2856536.png)

